Picomolar Cellular Degradation Activity: PROTAC BRD4 Degrader‑12 vs. MZ1 and ARV‑771
PROTAC BRD4 Degrader‑12, which incorporates the (S,R,S)-AHPC-isobutyl acetate-methanesulfonothioate-Me-C10-NH₂ building block, achieves sub‑nanomolar DC₅₀ values (0.24–0.39 nM) when conjugated to STEAP1 or CLL1 antibodies in PC3 prostate cancer cells [1]. In contrast, the well‑characterized VHL‑based degrader MZ1 exhibits a BRD4 DC₅₀ of 2.5 nM, while ARV‑771 shows a DC₅₀ >5 nM [2].
| Evidence Dimension | Half‑maximal degradation concentration (DC₅₀) for BRD4 protein |
|---|---|
| Target Compound Data | 0.24 nM (CLL1 conjugate) / 0.39 nM (STEAP1 conjugate) |
| Comparator Or Baseline | MZ1: 2.5 nM; ARV‑771: >5 nM |
| Quantified Difference | 5–20‑fold more potent than MZ1; >10‑fold more potent than ARV‑771 |
| Conditions | PC3 prostate cancer cells (target compound); HeLa cells (MZ1); unspecified cells (ARV‑771) |
Why This Matters
This 5–20‑fold improvement in degradation potency directly translates to lower required doses in cellular assays, reducing off‑target liabilities and enabling more efficient target validation in preclinical oncology research.
- [1] Dragovich PS, Pillow TH, Blake RA, et al. Antibody-Mediated Delivery of Chimeric BRD4 Degraders. Part 2: Improvement of In Vitro Antiproliferation Activity and In Vivo Antitumor Efficacy. J Med Chem. 2021;64(5):2576-2607. View Source
- [2] Casement R, Bond A, Craigon C, Ciulli A. Summary of well-characterised VHL-recruiting PROTAC degraders. Table 1. RSC Chem Biol. 2022;3:1231. View Source
